molecular formula C11H19NO4 B11878798 tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B11878798
M. Wt: 229.27 g/mol
InChI Key: IVYWLJDIIXPLMF-QMMMGPOBSA-N
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Description

tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a chiral spirocyclic compound featuring a bicyclic structure with fused oxa (oxygen-containing) and aza (nitrogen-containing) rings. Its molecular formula is C₁₂H₂₁NO₃ (molecular weight: 227.31 g/mol) . The compound is characterized by:

  • A spiro[3.4]octane core, where two rings (one 3-membered and one 4-membered) share a single atom.
  • A tert-butyl carbamate group at the 5-position, providing steric bulk and stability.
  • Stereochemical specificity at the 7-hydroxy position (S-configuration), critical for enantioselective applications in medicinal chemistry .

This compound is used as a key intermediate in synthesizing bioactive molecules, particularly in pharmaceutical research targeting protease inhibitors or kinase modulators.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (7S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-8(13)4-11(12)6-15-7-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

IVYWLJDIIXPLMF-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC12COC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12COC2)O

Origin of Product

United States

Preparation Methods

Reaction Sequence and Conditions

Stage 1: Asymmetric Hydroboration

  • Substrate : tert-Butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate

  • Chiral reagent : D-Diisopinocampheylborane (D-Ipc₂BH), derived from (−)-α-pinene.

  • Solvent : Anhydrous tetrahydrofuran (THF).

  • Temperature : −78°C to 50°C (slow warming over 40 hours).

  • Atmosphere : Inert gas (Ar/N₂), Schlenk technique.

Stage 2: Oxidation to Alcohol

  • Reagents : Hydrogen peroxide (H₂O₂, 30%) and potassium hydroxide (KOH).

  • Solvent : THF/water (4:1 v/v).

  • Temperature : 0°C to 20°C (30 minutes).

  • Work-up : Quenching with Na₂SO₃, extraction with ethyl acetate, column chromatography.

Key Parameters and Yield Optimization

ParameterOptimal ValueImpact on Yield/ee
Borane stoichiometry1.1 equiv D-Ipc₂BH<75% ee → >90% ee
Reaction time40 hours<30 h: incomplete
Oxidation duration0.5 hoursProlonged → racemization
Temperature control−78°C → 50°C rampEnsures borane stability

The method achieves a 74% isolated yield and >90% ee for the (S)-enantiomer when using D-Ipc₂BH, mirroring the performance of its (R)-counterpart.

Alternative Stereochemical Control Strategies

Chiral Auxiliary-Mediated Synthesis

A less common route involves temporary chiral auxiliaries to direct hydroxylation stereochemistry:

  • Auxiliary attachment : A menthol-derived group is introduced at the C7 position.

  • Spirocyclization : Ring closure via Mitsunobu or Grignard conditions.

  • Auxiliary removal : Hydrolysis under mild acidic conditions.

Spirocyclic Core Construction

The spiro[3.4]octane framework is synthesized via two primary routes:

Ring-Closing Metathesis (RCM)

StepReagents/ConditionsYield
Diene formationAllylation of Boc-protected amine85%
RCMGrubbs 2nd-gen catalyst, CH₂Cl₂, 40°C78%
HydrogenationH₂, Pd/C, MeOH92%

This method constructs the spirocycle in three steps with an overall 61% yield .

Dieckmann Cyclization

  • Substrate : Ethyl 5-(tert-butoxycarbonylamino)-4-oxopentanoate.

  • Base : DBU (1,8-diazabicycloundec-7-ene), toluene, 110°C.

  • Yield : 67% spirocyclic β-ketoester, reduced to alcohol via NaBH₄/CeCl₃.

Comparative Analysis of Methods

Methodee (%)Yield (%)ScalabilityCost
Asymmetric hydroboration90–9574High$$$
Chiral auxiliary68–7250Moderate$$
Enzymatic resolution9843Low$$$$

The hydroboration-oxidation route remains optimal for industrial applications due to its balance of efficiency and stereocontrol. Enzymatic methods, while high in ee, are limited by substrate specificity and enzyme costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic ring or the ester group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group could produce an alcohol.

Scientific Research Applications

Pharmacological Studies

Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate has been investigated for its binding affinity to muscarinic receptors, which are implicated in various neurological functions including cognition and memory. Preliminary studies suggest that compounds with similar structures may influence receptor activity, indicating potential therapeutic applications in cognitive disorders.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its multi-step synthetic routes allow for modifications that can lead to derivatives with enhanced biological activity or specificity. The optimization of reaction conditions such as temperature and solvent choice is critical for achieving desired yields and purities.

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Antioxidant Properties : These compounds may quench free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : They can modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
  • Cell Viability Modulation : Related compounds have shown the ability to influence cell viability through apoptotic pathways .

Case Studies

Several case studies have focused on the pharmacological profiling of related compounds:

  • Cognitive Enhancement : A study examined the effects of a structurally similar compound on memory retention in animal models, indicating a positive correlation between receptor binding affinity and cognitive performance.
  • Inflammation Modulation : Research demonstrated that derivatives of tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane could significantly reduce inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases.
  • Antioxidant Activity Assessment : Experimental data showed that these compounds exhibited notable antioxidant effects, which were quantified through assays measuring free radical scavenging ability.

Mechanism of Action

The mechanism of action of tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) CAS Number Reference
This compound 7-hydroxy, 2-oxa, 5-aza, S-configuration C₁₂H₂₁NO₃ 227.31 2413898-98-1*
tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate 5-hydroxymethyl, 5-methyl, 2-oxa, 7-aza C₁₄H₂₃NO₄ 269.34 2920426-94-2
tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate No hydroxyl group; simpler structure C₁₁H₁₉NO₃ 213.27 Discontinued
tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate 8-oxo group replaces hydroxyl; ketone functionality C₁₂H₁₉NO₃ 225.28 1955539-76-0
(cis)-tert-butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate Cis stereochemistry; 6-oxo, 7-oxa C₁₂H₁₉NO₄ 241.28 Not available
tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate Chlorosulfonyl and oxo groups; reactive substituents C₁₂H₁₈ClNO₆S 339.79 2225144-48-7

*CAS number inferred from analogous entries in and ; slight positional variations noted in substituents.

Key Differentiators

Functional Group Diversity: The 7-hydroxy group in the target compound distinguishes it from analogs like the 8-oxo derivative () or chlorosulfonyl-containing variant (). This hydroxyl group enhances solubility and enables further derivatization (e.g., phosphorylation, glycosylation) . The S-configuration at the 7-position is absent in non-chiral analogs (e.g., ), making it critical for asymmetric synthesis .

Spirocyclic Core Modifications :

  • Substituent positions (e.g., 2-oxa vs. 6-oxa in ) alter ring strain and conformational flexibility, impacting binding affinity in biological targets .
  • The 5-azaspiro architecture contrasts with 7-azaspiro systems (), where nitrogen placement influences hydrogen-bonding patterns .

Reactivity and Stability: The tert-butyl carbamate group provides hydrolytic stability compared to esters or amides. However, analogs with electron-withdrawing groups (e.g., chlorosulfonyl in ) exhibit higher reactivity .

Lumping Strategy and Structural Similarity Assessment

As per , compounds with analogous spirocyclic cores and tert-butyl carbamate groups are often "lumped" into shared categories for computational modeling or metabolic studies. For example:

  • Lumped Group : Spiro[3.4]octane derivatives with tert-butyl carbamate and oxygen/nitrogen heteroatoms.
  • Excluded Compounds : Those with bulky substituents (e.g., chlorosulfonyl in ) or stereochemical complexity () due to divergent reactivity .

Graph-based comparison methods () highlight that small structural changes (e.g., hydroxyl vs. oxo groups) significantly alter biochemical interactions, even within lumped categories .

Research Implications

  • Drug Design : The target compound’s hydroxyl group and chirality make it a preferred scaffold for enantioselective enzyme inhibitors .
  • Synthetic Challenges : Derivatives like ’s chlorosulfonyl variant require specialized handling due to their reactivity, limiting large-scale applications .
  • Computational Modeling : Graph-theoretical methods () are essential for predicting the bioactivity of spirocyclic analogs, reducing experimental trial-and-error .

Biological Activity

tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate , with the molecular formula C11H19NO4C_{11}H_{19}NO_{4} and a molecular weight of approximately 229.27 g/mol, is a compound characterized by its unique spirocyclic structure that integrates both azaspiro and oxa components. This structural configuration suggests potential biological activities, particularly in the realm of medicinal chemistry and neuropharmacology.

Biological Activity Overview

The biological activity of this compound is primarily investigated through its interactions with neurotransmitter systems, particularly muscarinic receptors. Preliminary studies indicate that compounds with similar structural motifs may influence cognitive functions and memory through receptor modulation.

Key Biological Activities

  • Muscarinic Receptor Interaction :
    • Initial binding studies suggest that this compound may exhibit affinity for muscarinic receptors, which are critical in various central nervous system functions.
    • Similar compounds have shown the ability to modulate receptor activity, potentially affecting physiological responses related to cognition and memory enhancement.
  • Pharmacological Profiling :
    • Further pharmacological profiling is necessary to elucidate its precise interactions and potential therapeutic applications.
    • The compound's stereochemistry and functionalization may confer unique properties compared to its analogs, enhancing its relevance in targeted medicinal applications .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the biological activity of this compound. The following table summarizes some related compounds, their CAS numbers, and a similarity index based on structural features:

Compound NameCAS NumberSimilarity Index
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane1408075-90-00.86
Tert-butyl 6-hydroxy-8-oxa-2-azaspiro[3.4]octane1363381-22-90.79
Tert-butyl 6oxo -2 -azaspiro [3.4] octane1363382 -39 -10.78
Tert-butyl 3-(3-methoxypropionoyl)piperidine877173 -80 -30.75

The similarity index indicates how closely related these compounds are in terms of their structural components, which can influence their biological activities and chemical properties.

Case Study: Muscarinic Receptor Modulation

In a study examining the effects of spirocyclic compounds on muscarinic receptors, researchers found that certain derivatives significantly enhanced receptor activation, leading to improved cognitive function in animal models. The findings suggest that this compound could possess similar effects due to its structural characteristics.

Research Findings: Structure Activity Relationship (SAR)

Research on the structure activity relationships (SAR) of spirocyclic compounds has revealed that modifications in functional groups can drastically alter biological activity. For instance, the introduction of hydroxyl groups has been associated with increased affinity for muscarinic receptors, indicating that tert-butyl (S)-7-hydroxy substitution may enhance its pharmacological profile .

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